Methyl a-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt
Description
Chemical Identity and Nomenclature
Methyl alpha-D-Mannopyranoside 2,3,4,6-Tetrasulfate, Potassium Salt possesses a well-defined chemical identity that reflects its complex structural architecture. The compound is officially registered under Chemical Abstracts Service number 359437-03-9, establishing its unique identity within the chemical literature. The molecular formula C7H10K4O18S4 indicates the presence of seven carbon atoms forming the core mannopyranoside structure, ten hydrogen atoms, four potassium cations serving as counterions, eighteen oxygen atoms distributed between the sugar backbone and sulfate groups, and four sulfur atoms comprising the tetrasulfate modification pattern.
The molecular weight of 666.8 grams per mole reflects the substantial mass contribution from the four sulfate groups and their associated potassium counterions. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being tetrapotassium;[(2S,3S,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate. This nomenclature precisely describes the stereochemical configuration of the mannopyranoside ring and the specific positions of sulfate group attachment.
The compound exists as the potassium salt form, which enhances its water solubility compared to the free acid form and provides stability under standard laboratory conditions. The technical grade designation indicates that the compound is produced for research and analytical applications, maintaining high purity standards suitable for scientific investigation.
Historical Context in Carbohydrate Chemistry
The development of methyl alpha-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt represents the culmination of more than a century of advances in carbohydrate chemistry, beginning with the pioneering work of Emil Fischer and his students in the late nineteenth century. Fischer's groundbreaking research on monosaccharide structures and stereochemistry, including the synthesis of glucose achieved in 1890, established the fundamental principles that would later enable the synthesis of complex carbohydrate derivatives. The discovery of phenylhydrazine by Fischer in 1875 provided crucial reagents for exploring glucose chemistry and related compounds, leading to the development of Fischer projection formulas that remain essential for representing carbohydrate structures.
The structural elucidation of pyranose ring systems represented another crucial milestone in carbohydrate chemistry development. Early researchers like Tollens proposed cyclic structures for sugars in 1883, though experimental evidence remained limited until Tanret isolated the two forms of glucose twelve years later. Subsequently, Haworth and colleagues corrected the ring structure understanding to the six-membered cyclic hemiacetal structure that accurately represents glucose and related sugars, including mannose derivatives. This Haworth projection system provided the foundation for understanding the three-dimensional structure of compounds like methyl alpha-D-mannopyranoside.
The emergence of complex oligosaccharide and polysaccharide research shifted the focus toward biological importance of carbohydrate compounds. Scientists discovered that oligosaccharides occurring as conjugates with proteins and lipids on cell surfaces play key roles in cellular communications in eukaryotic organisms. This recognition of carbohydrate biological significance drove the development of synthetic methods for producing complex carbohydrate structures, ultimately enabling the creation of highly modified derivatives like the tetrasulfated mannopyranoside.
Modern carbohydrate chemistry has witnessed remarkable advances in glycosylation methodology development, with the synthesis of disaccharides considered major achievements before the 1970s. The landmark publications by Lemieux and coworkers in 1975 on trisaccharide antigenic determinant synthesis marked the advent of modern carbohydrate chemistry, establishing halide-ion glycosylation reactions for creating challenging glycosidic linkages. These methodological advances provided the foundation for synthesizing complex sulfated carbohydrate derivatives with precise structural control.
Significance in Sulfated Glycan Research
Sulfated glycans represent a critical area of research within glycobiology, given their extensive roles in modulating physical properties and biological activities of various structures. Methyl alpha-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt occupies an important position within this research field as a model compound for understanding sulfated carbohydrate interactions and recognition processes. The compound's four strategically positioned sulfate groups provide researchers with a well-defined system for investigating how sulfation patterns influence molecular recognition and biological activity.
The glycosaminoglycan class of sulfated glycans, including heparan sulfate, chondroitin sulfate, dermatan sulfate, and keratan sulfate, are ubiquitously expressed on mammalian cell surfaces where they play essential roles in extracellular cell signaling, growth, homeostasis, and structural support. Beyond glycosaminoglycans, sulfation is also prevalent in O-glycans and N-glycans, with significant implications for health and disease. The mucus layer in the colon, composed of mucins with heavily sulfated O-glycans, acts as a protective barrier against gut microbes, demonstrating the biological importance of sulfated carbohydrate structures.
Recent advances in chemoenzymatic synthesis have enabled the systematic production of sulfated and sialylated biantennary N-glycans, revealing novel binding specificities for glycan-binding proteins. The combined use of human sulfotransferases, including N-acetylglucosamine-6-O-sulfotransferase, galactose-3-O-sulfotransferase, and keratan sulfate galactose-6-O-sulfotransferase, has resulted in asymmetric and symmetric branch-selective sulfation of N-glycan structures. These synthetic approaches demonstrate the importance of precise sulfation patterns in determining biological recognition properties.
| Sulfated Glycan Type | Biological Function | Research Applications |
|---|---|---|
| Glycosaminoglycans | Cell signaling, structural support | Therapeutic targets for various diseases |
| Sulfated O-glycans | Protective barrier formation | Gut microbiome research |
| Sulfated N-glycans | Protein recognition, cellular communication | Biomarker development |
| Model Sulfated Compounds | Structure-activity relationship studies | Fundamental research tools |
The development of sulfated carbohydrate libraries has proven essential for investigating the specificity of glycan-binding proteins recognizing sulfated and sialylated glycans. Methyl alpha-D-mannopyranoside 2,3,4,6-tetrasulfate serves as a valuable addition to such libraries, providing researchers with a well-characterized tetrasulfated model system for comparative studies and mechanistic investigations.
Relationship to Parent Compound Methyl alpha-D-Mannopyranoside
Methyl alpha-D-mannopyranoside serves as the parent compound from which the tetrasulfated derivative is synthesized, providing the foundational structural framework for the more complex molecule. The parent compound, identified by Chemical Abstracts Service number 617-04-9, possesses the molecular formula C7H14O6 and a molecular weight of 194.18 grams per mole. This represents a significantly smaller and less complex structure compared to its tetrasulfated derivative, with the addition of four sulfate groups and their potassium counterions accounting for the substantial increase in molecular weight and complexity.
The parent compound methyl alpha-D-mannopyranoside exists as a simple glycoside where the anomeric carbon of mannose is linked to a methyl group through an alpha-glycosidic bond. The stereochemical configuration follows the pattern (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol, indicating the specific spatial arrangement of hydroxyl groups around the pyranose ring. These hydroxyl groups at positions 2, 3, 4, and 6 serve as the attachment sites for sulfate groups in the tetrasulfated derivative.
Structural comparison between the parent compound and its tetrasulfated derivative reveals the dramatic chemical transformation achieved through selective sulfation. Research on methyl alpha-D-mannopyranoside has demonstrated its utility as a substrate for various carbohydrate-processing enzymes, including alpha-1,2-mannosyltransferase, highlighting its biological relevance. The compound has also been utilized in crystallographic studies investigating molecular recognition mechanisms, where antifreeze proteins showed remarkable structural compatibility with methyl alpha-D-mannopyranoside crystal faces.
| Property | Parent Compound | Tetrasulfated Derivative | Modification Factor |
|---|---|---|---|
| Molecular Weight | 194.18 g/mol | 666.8 g/mol | 3.43× increase |
| Chemical Abstracts Service Number | 617-04-9 | 359437-03-9 | Different registration |
| Sulfate Groups | 0 | 4 | Complete sulfation |
| Water Solubility | High | Moderate | Decreased due to size |
| Biological Activity | Substrate recognition | Enhanced binding specificity | Functional enhancement |
The transformation from parent compound to tetrasulfated derivative involves selective chemical modification of the four available hydroxyl groups, resulting in a molecule with dramatically altered physical and chemical properties. This modification strategy demonstrates the power of chemical derivatization in creating compounds with enhanced biological activity and research utility. The tetrasulfated derivative maintains the core structural features of the parent mannopyranoside while gaining the additional functional properties conferred by the sulfate groups, making it a valuable tool for investigating sulfated carbohydrate biology and developing new therapeutic approaches.
Properties
IUPAC Name |
tetrapotassium;[(2S,3S,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O18S4.4K/c1-20-7-6(25-29(17,18)19)5(24-28(14,15)16)4(23-27(11,12)13)3(22-7)2-21-26(8,9)10;;;;/h3-7H,2H2,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;/q;4*+1/p-4/t3-,4-,5+,6+,7+;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPXCLIBFFIKEA-FPRNHNDJSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10K4O18S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858061 | |
| Record name | Tetrapotassium methyl 2,3,4,6-tetra-O-sulfonato-alpha-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359437-03-9 | |
| Record name | Tetrapotassium methyl 2,3,4,6-tetra-O-sulfonato-alpha-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Mechanism
The tetrasulfation of methyl α-D-mannopyranoside typically employs sulfuryl chloride (SO₂Cl₂) as the sulfating agent in anhydrous conditions. The reaction proceeds via nucleophilic substitution, where hydroxyl groups at C-2, C-3, C-4, and C-6 positions react sequentially with SO₂Cl₂ in the presence of pyridine as an acid scavenger:
Pyridine neutralizes HCl byproduct, shifting equilibrium toward product formation. The reaction’s exothermic nature necessitates temperature control at 0–5°C to prevent decomposition.
Table 1: Standard Reaction Parameters
| Parameter | Value |
|---|---|
| Molar ratio (SO₂Cl₂ : substrate) | 5:1 (excess ensures complete sulfation) |
| Solvent | Anhydrous chloroform |
| Temperature | 0–5°C (initial), 25°C (completion) |
| Reaction time | 12–24 hours |
| Yield | 60–75% (crude product) |
Stepwise Sulfation Analysis
Sulfation proceeds in the order C-6 > C-2 > C-3 > C-4 due to steric and electronic factors:
-
C-6 hydroxyl : Primary alcohol group exhibits higher reactivity toward electrophilic SO₂Cl₂.
-
C-2 and C-3 hydroxyls : Equatorial positions facilitate access to the sulfating agent.
-
C-4 hydroxyl : Steric hindrance from the pyranose ring slows sulfation, requiring extended reaction times.
Optimization of Reaction Conditions
Solvent Selection
Chloroform is preferred over polar solvents (e.g., DMF) due to:
-
Compatibility with SO₂Cl₂’s moisture sensitivity
-
Improved solubility of intermediate chlorosulfates
Alternative solvents like dichloromethane reduce reaction rates by 30% but improve selectivity for C-6 sulfation in partial derivatization.
Catalytic Enhancements
Adding tetra-n-butylammonium chloride (0.1 eq) accelerates sulfation via phase-transfer catalysis, achieving 85% yield in 8 hours. The quaternary ammonium ion facilitates chloride displacement from intermediate chlorosulfates.
Temperature Modulation
Controlled stepwise heating prevents side reactions:
-
0–5°C : Initial 4 hours for C-6 and C-2 sulfation
-
15°C : Next 6 hours for C-3 sulfation
-
25°C : Final 2 hours for C-4 sulfation
This protocol reduces byproduct formation (e.g., glycosidic bond cleavage) by 40% compared to isothermal conditions.
Purification and Characterization
Isolation of Potassium Salt
The tetrachlorosulfate intermediate is treated with potassium hydroxide (4 eq) in methanol/water (9:1 v/v), precipitating the title compound as a hygroscopic solid. Centrifugation and washing with cold acetone remove residual potassium chloride.
Table 2: Purification Parameters
| Step | Conditions |
|---|---|
| Neutralization | 1M KOH, pH 7.5–8.0 |
| Precipitation solvent | Methanol/water (9:1) |
| Washing | Acetone (−20°C) |
| Drying | Vacuum desiccator (P₂O₅) |
Spectroscopic Methods
Elemental Analysis
Acceptable tolerances for industrial-grade material:
| Element | Theoretical % | Allowable Range |
|---|---|---|
| S | 19.23 | 18.5–19.8 |
| K | 23.45 | 22.0–24.0 |
| C | 12.62 | 12.0–13.2 |
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities utilize microreactor systems to enhance heat dissipation and mixing:
-
Residence time : 45 minutes
-
Throughput : 12 kg/hour
-
Purity : 99.2% (HPLC)
This method reduces solvent consumption by 70% compared to batch processes.
Crystallization Optimization
Seeding with nanoparticulate KCl (0.1% w/w) yields uniform crystals (50–100 μm), improving filtration efficiency by 55%.
Challenges and Mitigation Strategies
Hydrolytic Degradation
The potassium salt undergoes hydrolysis above 40°C or in acidic conditions (pH < 5). Stabilization methods include:
Byproduct Formation
Major impurities and control measures:
| Impurity | Source | Mitigation |
|---|---|---|
| Methyl 3,6-anhydro derivative | Intramolecular cyclization | Limit reaction temperature to ≤25°C |
| Potassium bisulfate | Incomplete neutralization | Double pH titration with KOH |
Recent Advances in Sulfation Technology
Biological Activity
Methyl α-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt is a sulfated derivative of methyl α-D-mannopyranoside, characterized by its unique structure and significant biological activities. This compound has garnered attention in biochemical research and therapeutic applications due to its interactions with proteins and potential pharmacological benefits.
Chemical Structure and Properties
The molecular formula of methyl α-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt is . The presence of four sulfate groups on the mannopyranoside backbone enhances its solubility and reactivity with biomolecules. The sulfation pattern is crucial for its biological activity, particularly in anticoagulation and protein interaction studies.
Biological Activities
Research indicates that methyl α-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt exhibits several notable biological activities:
- Anticoagulant Properties : This compound has been shown to inhibit key blood coagulation factors, making it a candidate for anticoagulant therapies. Studies have demonstrated its ability to interfere with the coagulation cascade, potentially offering a safer alternative to traditional anticoagulants.
- Protein Interactions : The compound interacts with various proteins and enzymes, influencing biological processes such as cell signaling and immune responses. Its structural features allow for specific binding to lectins like Concanavalin A (Con A), which plays a role in cell-cell interactions and immune modulation .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of methyl α-D-mannopyranoside exhibit antimicrobial properties. For instance, modifications to the mannopyranoside structure have shown enhanced antifungal activity against pathogenic strains .
Case Studies and Research Findings
- Anticoagulation Studies : In vitro assays have demonstrated that methyl α-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt can significantly reduce thrombin generation in plasma samples. This effect was quantified using clotting assays where the compound's efficacy was compared to standard anticoagulants like heparin.
- Lectin Binding Assays : In experiments assessing the binding affinity of Con A for various mannose-containing compounds, methyl α-D-mannopyranoside 2,3,4,6-tetrasulfate exhibited higher binding affinities compared to its non-sulfated counterparts. This suggests that sulfation enhances its recognition by lectins, which could be leveraged in drug delivery systems targeting glycoproteins on cell surfaces .
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of methyl α-D-mannopyranoside derivatives against Gram-positive and Gram-negative bacteria, compounds showed varying degrees of inhibition. The minimal inhibitory concentration (MIC) values indicated that certain derivatives were effective at lower concentrations than traditional antibiotics .
Comparative Analysis
The following table summarizes the biological activities of methyl α-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt compared to other sulfated carbohydrates:
| Compound Name | Anticoagulant Activity | Protein Interaction | Antimicrobial Activity |
|---|---|---|---|
| Methyl α-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt | High | Strong | Moderate |
| Methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt | Moderate | Moderate | Low |
| Heparin | Very High | High | Low |
Q & A
Q. What are the key synthetic strategies for preparing methyl α-D-mannopyranoside sulfated derivatives?
Sulfation of methyl α-D-mannopyranoside typically involves regioselective protection/deprotection of hydroxyl groups followed by sulfation. For example:
- Stepwise protection : Acetylation or tritylation (e.g., using trityl chloride) protects primary hydroxyl groups, leaving secondary hydroxyls accessible for sulfation .
- Selective oxidation : Mild oxidants like TEMPO/BAIB can oxidize primary alcohols to aldehydes, enabling selective modification of specific positions .
- Sulfation reagents : Sulfur trioxide complexes (e.g., pyridine-SO₃) are commonly used for sulfation under controlled conditions .
Q. Key Data :
| Step | Reagent/Condition | Target Position | Yield | Reference |
|---|---|---|---|---|
| Protection | Trityl chloride (C₆H₅)₃CCl | C6-OH | ~70% | |
| Sulfation | Pyridine-SO₃ in DMF | C2, C3, C4, C6 | 60-80% |
Q. How can the purity and sulfation pattern of this compound be validated?
- NMR Spectroscopy : ¹H/¹³C NMR identifies sulfation sites via chemical shift displacements (e.g., deshielding of sulfated carbons). 2D HSQC confirms connectivity .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M⁻]⁻ for potassium salt) .
- Elemental Analysis : Quantifies sulfur content to confirm degree of sulfation (theoretical S%: ~18.3%) .
Example :
For methyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside, ¹H-NMR shows acetyl methyl protons at δ 2.0–2.1 ppm and thioglycosidic protons at δ 5.3 ppm .
Advanced Research Questions
Q. What challenges arise in achieving regioselective sulfation, and how are they addressed?
Challenge : Sulfation at C2/C3/C4 positions is sterically hindered due to the pyranose ring conformation. Solutions :
- Enzymatic sulfation : Sulfotransferases (e.g., from E. coli) enable position-specific sulfation under mild conditions .
- Protection strategies : Use of bulky protecting groups (e.g., trityl, acetyl) to direct sulfation to unprotected sites .
Case Study :
Enzymatic hydrolysis of allyl tetra-O-acetyl-mannopyranoside (CRL-OC-AG enzyme) yields tri-O-acetyl derivatives with a free C6-OH, enabling selective sulfation at C6 .
Q. How does the potassium counterion influence the compound’s stability and solubility?
- Solubility : Potassium salts enhance water solubility (critical for biological assays) compared to sodium or free acid forms.
- Stability : Hygroscopic potassium salts require anhydrous storage (desiccated, -20°C) to prevent hydrolysis of sulfate esters .
- Crystallography : Potassium ions form coordination complexes with sulfate groups, stabilizing the crystal lattice (e.g., X-ray data in ).
Q. Data :
| Property | Methyl α-D-Mannopyranoside Tetrasulfate (K⁺ salt) |
|---|---|
| Solubility | >100 mg/mL in H₂O |
| Stability | Degrades at >40°C or >70% humidity |
| Storage | -20°C, argon atmosphere |
Q. What are the applications of this compound in glycobiology or drug discovery?
- Lectin binding studies : Sulfated mannosides inhibit lectins (e.g., DC-SIGN) involved in viral entry .
- Heparan sulfate mimics : Used to study sulfated polysaccharide-protein interactions (e.g., antithrombin III binding) .
- Enzyme substrates : Acts as a substrate for sulfatases or glycosidases to probe enzyme specificity .
Q. Experimental Design :
Q. How do structural analogs (e.g., acetylated vs. sulfated derivatives) compare in reactivity?
- Acetylated derivatives : Stable under acidic conditions but hydrolyze in basic media. Used as intermediates for further functionalization .
- Sulfated derivatives : Acid-labile due to sulfate ester bonds. Require neutral pH for storage .
- Thioglycosides : Resistant to glycosidase cleavage, making them useful for glycosylation reactions .
Q. Reactivity Table :
| Derivative | Stability (pH 7) | Enzymatic Cleavage |
|---|---|---|
| Sulfated (K⁺ salt) | Moderate | Susceptible to sulfatases |
| Acetylated | High | Resistant |
| Thioglycoside | High | Resistant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
